5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a chemical compound with the molecular formula C₇H₇BrN₄ . It has a molecular weight of 227.065 g/mol . This compound is typically stored in a dry environment at temperatures between 2-8°C .
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound characterized by its unique pyrrolo[2,3-d]pyrimidine structure. The molecular formula for this compound is C7H7BrN4, and it has a molecular weight of 227.06 g/mol. It features a bromine atom at the 5-position and a methyl group at the 7-position of the pyrrolo ring, contributing to its distinct chemical properties. This compound is typically presented as a dark yellow solid with a melting point ranging from 196 to 198 °C and is soluble in dichloromethane .
These reactions are significant for developing derivatives with enhanced biological activities or improved pharmacological properties .
Research indicates that 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potential biological activity, particularly as an inhibitor of specific kinases. In silico studies suggest that it may act as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4), which is crucial for the survival of the malaria parasite. The compound's ability to dock effectively within the active site of this kinase highlights its potential as a therapeutic agent against malaria .
The synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through several methods:
These processes can yield the desired compound in good yields and purity levels, often requiring optimization based on specific reaction conditions .
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has various applications in medicinal chemistry:
Studies have shown that 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine interacts effectively with key amino acid residues in target proteins, particularly in kinases. The interaction profiles indicate strong hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory activity against PfCDPK4. These insights are valuable for optimizing its structure to enhance binding affinity and selectivity for therapeutic applications .
Several compounds share structural similarities with 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, each exhibiting unique properties and potential applications:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine | 175791-49-8 | 0.96 |
| 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | 1556457-89-6 | 0.87 |
| 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 281192-91-4 | 0.87 |
| 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1266343-30-9 | 0.85 |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | 74420-15-8 | 0.83 |
These compounds vary primarily in their substituents and functional groups, influencing their biological activities and pharmacological profiles. The unique combination of bromine and methyl groups in 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine differentiates it from others in terms of binding affinity and specificity towards certain kinases, making it a subject of interest for further research and development in medicinal chemistry .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrN₄ |
| Molecular Weight (g/mol) | 227.06 |
| Chemical Abstracts Service Number | 1337532-51-0 |
| Melting Point (°C) | 196-198 |
| Boiling Point (°C) | 414.8±40.0 (Predicted) |
| Density (g/cm³) | 1.94±0.1 (Predicted) |
| pKa | 4.92±0.30 (Predicted) |
| Solubility | Soluble in dichloromethane |
| Physical Form | Solid |
| Color | Dark Yellow |
| Storage Temperature | 2-8°C under inert gas |
| InChI Key | SCHJLAFNBDGWJN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=C(N=CN=C21)N)Br |
| MDL Number | MFCD20486185 |
The compound demonstrates predicted chemical stability under appropriate storage conditions, requiring maintenance at 2-8°C under an inert atmosphere such as nitrogen or argon [1] [2]. Its predicted boiling point of 414.8±40.0°C and density of 1.94±0.1 g/cm³ reflect the substantial molecular weight contributed by the bromine substituent [1].
| Alternative Names |
|---|
| 6-Amino-7-bromo-9-methyl-7-deazapurine |
| 5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
| 4-Amino-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-7-methyl- |
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine |
The significance of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in heterocyclic chemistry stems from its structural relationship to the pyrrolo[2,3-d]pyrimidine scaffold, which is recognized as a privileged structure in medicinal chemistry [11] [15]. This compound belongs to the broader class of 7-deazapurine derivatives, where the nitrogen atom at position 7 of the purine ring system has been replaced with carbon, fundamentally altering the electronic properties and biological activities of the resulting molecules [12] [28].
The pyrrolo[2,3-d]pyrimidine core structure has garnered significant attention in pharmaceutical research due to its versatility as a scaffold for developing kinase inhibitors [9] [11] [15]. The replacement of nitrogen with carbon at the 7-position makes the five-membered ring more electron-rich and provides opportunities for introducing additional substituents that can enhance binding affinity and selectivity for specific biological targets [28]. This structural modification often leads to derivatives with improved base-pairing capabilities in deoxyribonucleic acid or ribonucleic acid interactions and better binding to enzymatic targets [28].
Nitrogen-containing heterocycles represent a fundamental class of compounds in pharmaceutical development, with approximately 59% of small-molecule drugs approved by the United States Food and Drug Administration incorporating nitrogen heterocyclic structures [13]. The pyrrolo[2,3-d]pyrimidine framework exemplifies this importance by serving as a key structural motif in numerous bioactive compounds [10] [22]. The presence of multiple nitrogen atoms within the ring system provides opportunities for hydrogen bonding interactions with biological targets, while the fused ring structure contributes to conformational rigidity that can enhance binding specificity [11].
The brominated variant of this scaffold, as exemplified by 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, introduces additional synthetic versatility through the bromine substituent [6]. Bromine serves as an excellent leaving group in various cross-coupling reactions, including Suzuki-Miyaura coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic substituents at position 5 [6] [11]. This synthetic accessibility has made brominated pyrrolo[2,3-d]pyrimidine derivatives valuable intermediates in the construction of more complex molecular architectures for pharmaceutical applications [6].
The heterocyclic chemistry of pyrrolo[2,3-d]pyrimidine derivatives has been extensively studied for their potential in addressing various therapeutic areas [14] [15]. These compounds have demonstrated particular promise as scaffolds for developing multi-targeted kinase inhibitors, which represent an important strategy in modern cancer therapy [15] [22]. The ability to modify multiple positions within the pyrrolo[2,3-d]pyrimidine framework allows medicinal chemists to fine-tune the biological properties of resulting compounds, optimizing for factors such as potency, selectivity, and pharmacokinetic properties [23] [24].
The research scope surrounding 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine encompasses multiple interconnected objectives that span fundamental synthetic chemistry, structure-activity relationship studies, and therapeutic applications development [15] [22]. The primary research objectives focus on leveraging the unique structural features of this compound as a versatile scaffold for pharmaceutical innovation [23] [24].
| Research Area | Application |
|---|---|
| Medicinal Chemistry | Building block for kinase inhibitor synthesis |
| Drug Discovery | Multi-targeted kinase inhibitor development |
| Chemical Biology | Tool compound for studying biological pathways |
| Kinase Inhibition Studies | p21-activated kinase 4 and epidermal growth factor receptor kinase inhibition research |
| Cancer Research | Apoptosis induction and cell cycle arrest studies |
| Heterocyclic Chemistry | Scaffold for novel heterocyclic compound design |
| Pharmaceutical Development | Lead compound optimization for drug development |
One of the central research objectives involves the systematic exploration of structure-activity relationships within the pyrrolo[2,3-d]pyrimidine framework [15] [22]. Researchers have identified that modifications at various positions of the core structure can significantly impact biological activity, with particular attention paid to substituents at positions 4, 5, and 7 [11] [15]. The bromine atom at position 5 in this specific derivative serves as a strategic handle for introducing diverse chemical functionalities through palladium-catalyzed cross-coupling reactions [6] [11].
The development of kinase inhibitors represents a major research focus, with pyrrolo[2,3-d]pyrimidine derivatives showing promise as inhibitors of multiple kinase targets [9] [11] [15]. Research has demonstrated that compounds within this chemical class can exhibit potent inhibitory activity against various kinases including p21-activated kinase 4, epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2 [15] . The multi-target approach is particularly valuable in cancer therapy, where inhibiting multiple pathways simultaneously can potentially overcome resistance mechanisms [15].
Mechanistic studies constitute another critical research objective, focusing on understanding how pyrrolo[2,3-d]pyrimidine derivatives interact with their biological targets at the molecular level [11] [19]. Crystallographic studies have revealed that these compounds typically bind to the adenosine triphosphate-binding site of kinases, forming crucial hydrogen bonding interactions with residues in the hinge region that connects the amino-terminal and carboxyl-terminal lobes of the kinase domain [19]. The amino group at position 4 of the pyrimidine ring has been identified as particularly important for these interactions [19].
Research objectives also encompass the development of synthetic methodologies for efficiently constructing pyrrolo[2,3-d]pyrimidine derivatives with diverse substitution patterns [10] [14]. The exploration of one-pot multicomponent reactions has emerged as a particularly attractive approach, offering advantages in terms of reaction efficiency, atom economy, and environmental sustainability [10] [14]. These synthetic advances are crucial for enabling the rapid generation of compound libraries for biological screening [23].
The investigation of cellular and molecular mechanisms represents an expanding area of research focus [15] [22]. Studies have demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, accompanied by modulation of key regulatory proteins such as caspase-3, Bax, and Bcl-2 [15]. Understanding these mechanistic details is essential for optimizing the therapeutic potential of compounds within this chemical class [15].
The compound 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a heterocyclic aromatic amine belonging to the pyrrolopyrimidine family of compounds [1] [2]. This bicyclic structure comprises a fused pyrrole and pyrimidine ring system with specific functional group substitutions that confer unique chemical and physical properties.
The systematic International Union of Pure and Applied Chemistry name for this compound is 5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine [3]. Alternative nomenclature includes 6-Amino-7-bromo-9-methyl-7-deazapurine and 4-Amino-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine [1]. The numbering system follows the pyrrolo[2,3-d]pyrimidine framework where the pyrrole ring is fused to positions 2 and 3 of the pyrimidine ring .
The compound is registered under Chemical Abstract Service number 1337532-51-0 [1] [2]. The molecular descriptor library number is MFCD20486185 [1] [2]. These unique identifiers facilitate unambiguous identification in chemical databases and regulatory documentation.
The molecular formula of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is C₇H₇BrN₄ [1] [2]. The molecular weight is 227.06 grams per mole [1] [2]. The structure contains four nitrogen atoms within the heterocyclic framework, one bromine atom, and one primary amino group, representing a compact yet functionally diverse molecular architecture.
The canonical Simplified Molecular Input Line Entry System representation is CN1C=C(C2=C(N=CN=C21)N)Br [3]. The International Chemical Identifier string is InChI=1S/C7H7BrN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11) [1] [3]. The corresponding International Chemical Identifier Key is SCHJLAFNBDGWJN-UHFFFAOYSA-N [1] [3].
The compound features a pyrrolo[2,3-d]pyrimidine bicyclic system consisting of a five-membered pyrrole ring fused to a six-membered pyrimidine ring [5]. This fused heterocyclic framework is classified as a 5,5-ring system where both rings share common carbon-nitrogen bonds [5]. The structural integrity relies on aromatic π-electron delocalization across both rings, contributing to molecular stability and planarity [5] [6].
X-ray diffraction studies of analogous pyrrolo[2,3-d]pyrimidine derivatives reveal that the heterocyclic system maintains planarity with minimal deviation from the mean plane [8]. Bond length analysis of related pyrrolopyrimidine structures shows carbon-nitrogen bond lengths in the pyrimidine ring varying from 1.331 to 1.429 Ångströms, consistent with aromatic character [8]. The two nitrogen-carbon bonds in the pyrrole ring typically range from 1.374 to 1.381 Ångströms [8].
The compound exhibits tri-substitution on the pyrrolopyrimidine core with three distinct functional groups positioned strategically around the bicyclic framework [1]. The bromine atom occupies position 5 of the pyrrole ring, representing an electron-withdrawing halogen substituent that influences both electronic properties and reactivity patterns [1] [9]. The methyl group is attached to nitrogen-7 of the bicyclic system, providing steric protection and modifying the compound's lipophilicity [1] [9]. The primary amino group is located at position 4 of the pyrimidine ring, serving as an electron-donating substituent that can participate in hydrogen bonding interactions [1] [9].
The compound exhibits a melting point range of 196-198°C [1], indicating substantial intermolecular forces and crystalline stability. The predicted boiling point is 414.8±40.0°C [1], suggesting thermal stability under standard laboratory conditions. These thermal characteristics are consistent with aromatic heterocyclic compounds containing multiple nitrogen heteroatoms and halogen substituents.
The compound exhibits a predicted pKa value of 4.92±0.30 [1], indicating weak basicity consistent with aromatic amine character. The XLogP3-AA value of 1.23 [3] suggests moderate lipophilicity suitable for membrane permeation. The topological polar surface area of 56.73 Ų [3] and hydrogen bond donor count of 2 [3] with acceptor count of 4 [3] indicate favorable characteristics for biological activity and molecular recognition.
Crystallographic analysis of related pyrrolopyrimidine structures demonstrates that the bicyclic framework maintains essential planarity with dihedral angles between fused rings typically ranging from 1.45° to 2.92° [8]. This planar configuration facilitates optimal π-electron overlap and aromatic stabilization throughout the heterocyclic system [8]. The planarity also influences intermolecular interactions and crystal packing arrangements.
Structural studies of pyrrolopyrimidine derivatives reveal characteristic bond parameters within the heterocyclic framework [8]. Carbon-nitrogen bond lengths in the fused pyrimidine ring typically vary from 1.331 to 1.429 Ångströms, while carbon-carbon bonds range between 1.347 to 1.427 Ångströms [8] . The nitrogen-carbon bonds in the pyrrole portion exhibit lengths of 1.374 to 1.381 Ångströms, consistent with aromatic character and electron delocalization [8].
Angular distortion within the fused ring system results in endocyclic angles such as C4-C9-N8 = 127.2° and N6-C7-N8 = 127.2°, representing deviation from ideal bond angles due to ring fusion strain [8]. Exocyclic angles like C3-C4-C5 = 138.1° demonstrate the structural accommodation required for maintaining aromatic character in the constrained bicyclic framework [8].
The structural characteristics of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be contextualized through comparison with closely related compounds in the pyrrolopyrimidine family . The parent compound 7H-pyrrolo[2,3-d]pyrimidin-4-amine (molecular formula C₆H₆N₄, molecular weight 134.14 grams per mole) lacks the bromine and methyl substituents, providing a baseline for understanding substitution effects [12].
Analogous compounds such as 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine demonstrate how additional halogen substitution influences molecular properties [13]. The 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 22276-99-9, molecular weight 213.04) represents the unmethylated analog, highlighting the impact of N7-methylation [14].
The bromine substituent at position 5 introduces significant electronic perturbation through its electron-withdrawing inductive effect and mesomeric donation capability [9]. This halogen substitution modulates the electron density distribution across the heterocyclic system, influencing both chemical reactivity and physicochemical properties [9]. The methyl group at N7 provides electron donation through hyperconjugation while creating steric hindrance that affects molecular conformation and intermolecular interactions [9]. The amino group at position 4 serves as a strong electron-donating substituent through resonance, significantly altering the electronic characteristics of the pyrimidine ring [9].
| Property | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
|---|---|---|---|
| Chemical Abstract Service Number | 1337532-51-0 [1] | 1500-85-2 [12] | 22276-99-9 [14] |
| Molecular Formula | C₇H₇BrN₄ [1] | C₆H₆N₄ [12] | C₆H₅BrN₄ [14] |
| Molecular Weight | 227.06 g/mol [1] | 134.14 g/mol [12] | 213.04 g/mol [14] |
| Melting Point | 196-198°C [1] | 257-262°C [15] | Not reported |
| Substitution Pattern | Bromo (5), Methyl (N7), Amino (4) [1] | Amino (4) [12] | Bromo (5), Amino (4) [14] |
| Structural Feature | Description | Reference |
|---|---|---|
| Core Heterocyclic System | Pyrrolo[2,3-d]pyrimidine bicyclic framework | |
| Ring Fusion Type | 5,5-Fused ring system (pyrrole + pyrimidine) [5] | [5] |
| Total Ring Count | 2 rings | |
| Aromatic Ring Count | 2 aromatic rings [5] | [5] |
| Heteroatom Count | 4 heteroatoms (N) [1] | [1] |
| Nitrogen Atoms in Ring | 4 nitrogen atoms [1] | [1] |
| Bromine Substitution Position | Position 5 of pyrrole ring [1] | [1] |
| Methyl Substitution Position | Position 7 (N7) of bicyclic system [1] | [1] |
| Amino Group Position | Position 4 of pyrimidine ring [1] | [1] |
| Ring Planarity | Essentially planar bicyclic system [8] | [8] |
| Aromatic Character | π-electron delocalization throughout fused rings [5] | [5] |
| Electron Distribution | Electron-withdrawing bromine, electron-donating amino group [9] | [9] |
| Substitution Pattern | Tri-substituted pyrrolopyrimidine derivative [1] | [1] |